molecular formula C21H21N3O5S B2545999 N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 893947-14-3

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B2545999
CAS RN: 893947-14-3
M. Wt: 427.48
InChI Key: DFOGNMRCNXVZIE-UHFFFAOYSA-N
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Description

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C21H21N3O5S and its molecular weight is 427.48. The purity is usually 95%.
BenchChem offers high-quality N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational and Pharmacological Evaluation

Research has highlighted the computational and pharmacological potential of novel derivatives, including various heterocyclic compounds, for toxicity assessment, tumor inhibition, and anti-inflammatory actions. While the specific compound wasn't directly studied, similar derivatives have shown promise in these areas, indicating a potential pathway for the exploration of its applications in medicinal chemistry and drug development (Faheem, 2018).

Corrosion Inhibition

Pyrazoline derivatives have been investigated for their role in corrosion inhibition, particularly in the protection of mild steel in hydrochloric acid solutions. This research offers insights into the compound's potential application in industrial settings, where corrosion resistance is crucial. The study demonstrates how these derivatives can enhance corrosion resistance through physical and chemical adsorption on metal surfaces (Lgaz et al., 2020).

Coordination Complexes and Antioxidant Activity

Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been explored for their antioxidant activity. The study of these complexes reveals their significant antioxidant properties, suggesting potential applications in the development of antioxidant agents. The detailed investigation into their self-assembly process and hydrogen bonding interactions offers valuable insights into their chemical behavior and potential therapeutic applications (Chkirate et al., 2019).

Anticancer and Antiviral Activities

The synthesis and evaluation of 2-pyrazoline-substituted 4-thiazolidinones have uncovered their selective inhibition of leukemia cell lines and high activity against Tacaribe virus strain. This research underscores the compound's potential in developing new anticancer and antiviral therapies, highlighting its broad spectrum of biological activities (Havrylyuk et al., 2013).

Corrosion Inhibitors for Mild Steel

Further research into pyrazoline derivatives as corrosion inhibitors for mild steel in acidic media supports their high inhibition efficiency and adsorption behavior. This again emphasizes the compound's industrial application in protecting metals from corrosion, providing a chemical basis for developing new materials with enhanced durability (Lgaz et al., 2018).

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-14-3-5-15(6-4-14)24-21(18-12-30(26,27)13-19(18)23-24)22-20(25)11-29-17-9-7-16(28-2)8-10-17/h3-10H,11-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOGNMRCNXVZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)COC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide

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